

# Indalpine clinical trial outcomes comparison

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Indalpine

CAS No.: 63758-79-2

Cat. No.: S530596

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## Clinical Trial Outcomes at a Glance

The table below summarizes the key findings from available clinical trials involving **Indalpine**.

Trial Design & Comparator	Reported Efficacy Outcomes	Reported Safety & Tolerability
<b>Indalpine vs. Mianserin</b> [1] [2] <i>Double-blind, 65 out-patients, 4 weeks</i>	<b>Similar efficacy</b> after 4 weeks. <b>Slower onset</b> vs. mianserin in first 2 weeks. [1]   <b>Indalpine</b> : One case of mild leucopenia. [1] <b>Mianserin</b> : More sedation (drowsiness, clumsiness). [1] [2]     <b>Indalpine vs. Clomipramine</b> [3]	<b>Comparable efficacy</b> in hospitalized depressive patients. Information from secondary source; primary data not available in search results.   Information from secondary source; primary data not available in search results.     <b>Indalpine vs. Imipramine</b> [3]   <b>Comparable efficacy</b> . Information from secondary source; primary data not available in search results.   Information from secondary source; primary data not available in search results.     <b>Indalpine vs. Amitriptyline</b> [3]   <b>Comparable antidepressant efficacy</b> .   <b>Fewer side effects: Indalpine</b> had <b>less pronounced anticholinergic effects</b> (e.g., reduced saliva production) than amitriptyline. [3]     <b>Indalpine vs. Placebo</b> [4] <i>Double-blind, randomized, 35 female in-patients</i>
	<b>Significantly superior</b> to placebo on Hamilton scales for depression and anxiety. <b>Rapid onset of action</b> (significant from day 3). [4]   <b>Good acceptability</b> , particularly with low cardiovascular and cholinergic side effects. [4]	

## Detailed Experimental Protocols

To evaluate the outcomes above, researchers employed standardized clinical trial designs and assessment tools.

## Trial Design and Patient Profile

The cited studies were **double-blind, randomized controlled trials (RCTs)**, which is the gold standard for minimizing bias in clinical research [1] [4]. They investigated **Indalpine** in different patient settings:

- **Out-patient trials:** These studies, like the one comparing **Indalpine** to mianserin, involved patients who continued their daily lives while receiving treatment [1].
- **In-patient trials:** The placebo-controlled study was conducted with hospitalized patients, allowing for closer monitoring [4].

## Efficacy and Safety Assessment Methods

The trials used internationally recognized scales to measure depression severity and treatment response objectively.

- **Primary Efficacy Scales:**
  - **Hamilton Rating Scale for Depression (HDRS):** A clinician-administered scale that is a benchmark for assessing the severity of depressive symptoms [5] [3].
  - **Beck Depression Inventory (BDI):** A self-report inventory for measuring depression severity [5].
- **Safety and Side-Effect Monitoring:**
  - Side effects were systematically recorded based on patient reports and clinical observations (e.g., sedation, leucopenia) [1].
  - Specific physiological measures were also used. For example, the comparison with amitriptyline involved measuring **saliva production** as a quantitative indicator of anticholinergic side effects [3].

## Mechanism of Action and Development Context

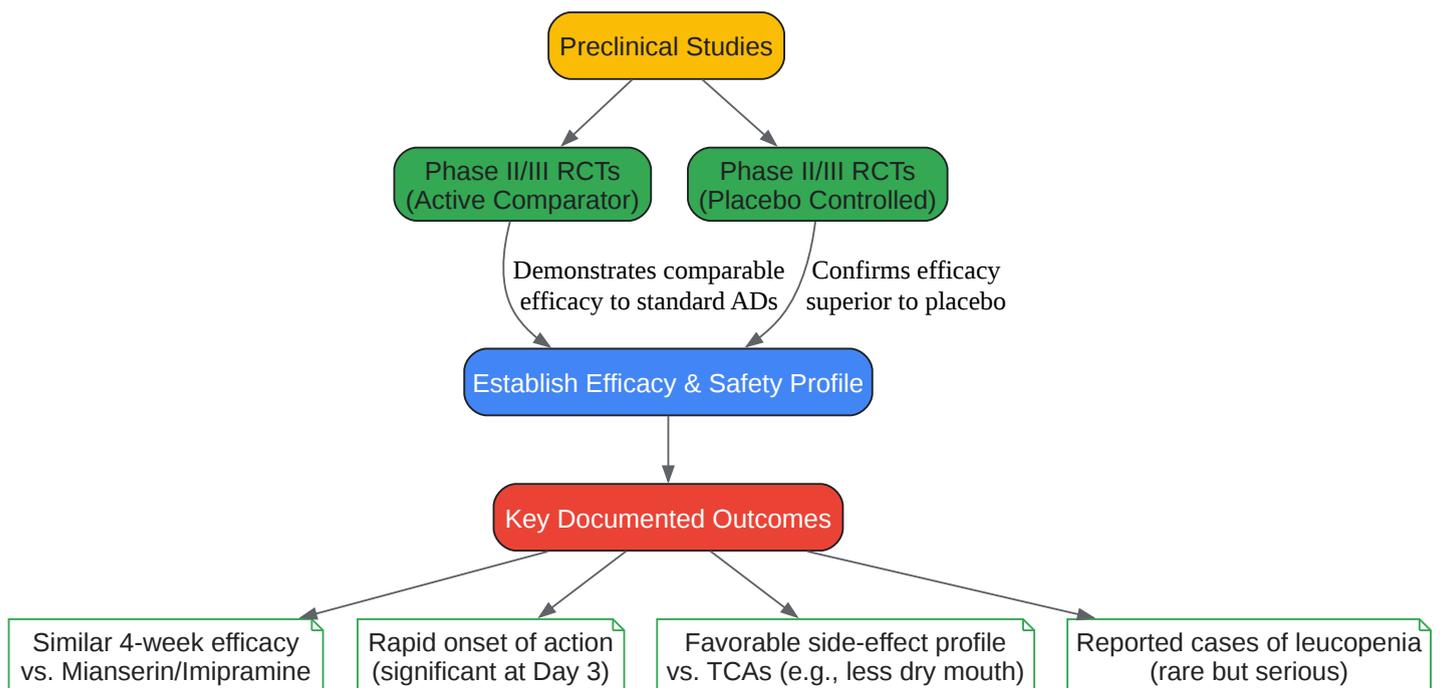
Understanding **Indalpine**'s trajectory helps interpret these trial results.

## Pharmacological Profile

**Indalpine** was a selective and potent inhibitor of serotonin (5-Hydroxytryptamine, 5-HT) reuptake in the brain [3]. This mechanism, which increases the availability of serotonin in the synaptic cleft, positioned it as an early forerunner of the **Selective Serotonin Reuptake Inhibitor (SSRI)** class [6].

## Clinical Development Pathway

The following diagram visualizes the key stages and outcomes in **Indalpine**'s clinical evaluation as gathered from the available literature.



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> **Important Note on Drug Status:** Despite showing therapeutic promise in clinical trials, **Indalpine** was **never widely marketed or approved** for clinical use by major regulatory bodies like the FDA or EMA. Its development was discontinued, notably due to safety concerns such as the occurrence of **leukopenia** (a decrease in white blood cells) observed in some patients [1]. This highlights that efficacy is only one factor in a drug's journey, and safety profiles are ultimately decisive.

## Conclusion for Researchers

For modern drug development professionals, the case of **Indalpine** offers valuable insights:

- **Efficacy:** The trial data consistently supports **Indalpine's** role as an effective antidepressant with a rapid onset of action and a potentially favorable side-effect profile compared to older tricyclic antidepressants (TCAs), specifically regarding anticholinergic effects [4] [3].
- **Safety and Trade-offs:** Its story is a powerful reminder that even a potent and selective mechanism of action can be halted by rare but serious adverse events. The risk of leukopenia was a critical factor that prevented its wider use [1].
- **Historical Context:** **Indalpine** is a historically significant SSRI that contributed to the understanding of this drug class. Its clinical outcomes helped pave the way for the development of other, safer SSRIs that followed.

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To cite this document: Smolecule. [Indalpine clinical trial outcomes comparison]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b530596#indalpine-clinical-trial-outcomes-comparison]

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**Address:** Ontario, CA 91761, United States

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